molecular formula C18H15ClN2O3 B11693231 N-(3-chloro-4-methylphenyl)-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide

N-(3-chloro-4-methylphenyl)-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide

Cat. No.: B11693231
M. Wt: 342.8 g/mol
InChI Key: CTEIGMFSNHPGLY-UHFFFAOYSA-N
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Description

N-(3-CHLORO-4-METHYLPHENYL)-N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a chlorinated phenyl group, a methyl group, and an isoindoline moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-4-METHYLPHENYL)-N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]ACETAMIDE typically involves the reaction of 3-chloro-4-methylaniline with phthalic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-4-METHYLPHENYL)-N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, reduction may produce amines, and substitution reactions may result in various substituted phenyl derivatives.

Scientific Research Applications

N-(3-CHLORO-4-METHYLPHENYL)-N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-CHLORO-4-METHYLPHENYL)-N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-CHLORO-4-METHYLPHENYL)-3-P-TOLYLUREA: Another compound with a similar chlorinated phenyl group and methyl group.

    N-(3-CHLORO-4-METHYLPHENYL)-N-METHYLACETAMIDE: A simpler derivative with a similar core structure.

Uniqueness

N-(3-CHLORO-4-METHYLPHENYL)-N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]ACETAMIDE is unique due to the presence of the isoindoline moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H15ClN2O3

Molecular Weight

342.8 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide

InChI

InChI=1S/C18H15ClN2O3/c1-11-7-8-13(9-16(11)19)20(12(2)22)10-21-17(23)14-5-3-4-6-15(14)18(21)24/h3-9H,10H2,1-2H3

InChI Key

CTEIGMFSNHPGLY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N(CN2C(=O)C3=CC=CC=C3C2=O)C(=O)C)Cl

Origin of Product

United States

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